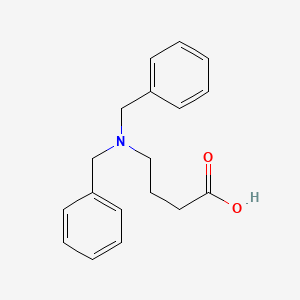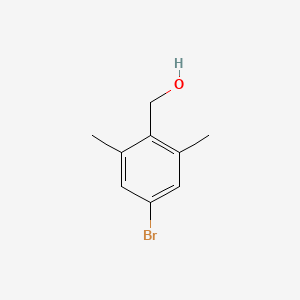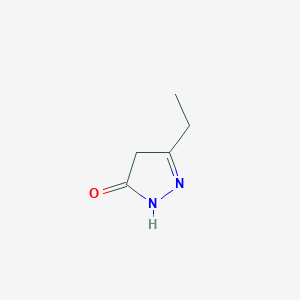
3-Ethyl-1H-pyrazol-5(4H)-one
Overview
Description
3-Ethyl-1H-pyrazol-5(4H)-one is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazoles are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for drug development.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which offers high regioselectivity and yields ranging from 71-92% . Another approach is the 3+2 annulation method, where (E)-ethyl 2-benzylidene-3-oxobutanoate reacts with phenylhydrazine hydrochloride in acetic acid to produce substituted pyrazoles . Additionally, a one-pot three-component synthesis has been reported, utilizing aromatic aldehydes, ethyl acetoacetate, and phenylhydrazine/hydrazine hydrate catalyzed by 2-hydroxy ethylammonium propionate under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic methods and single-crystal X-ray diffraction. For instance, the structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray diffraction, revealing the dihedral angles between the pyrazole ring and adjacent benzene rings . Similarly, the non-symmetric disordered tetramer of 3(5)-ethyl-5(3)-phenyl-1H-pyrazole was analyzed using X-ray structure and solid-state NMR measurements .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to their reactive sites. For example, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s is achieved through the condensation reaction of aromatic aldehydes with ethyl acetoacetate and phenylhydrazine/hydrazine hydrate . The reactivity of the pyrazole ring allows for the formation of diverse compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for example, is stabilized by intermolecular C-H···O interactions and C-H···π interactions, which can affect the compound's solubility and stability . Theoretical calculations, such as density functional theory (DFT), are often used to predict and analyze these properties, as seen in the study of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : 3-Ethyl-1H-pyrazol-5(4H)-one derivatives have been synthesized through various chemical reactions. For instance, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved a condensation reaction using ethyl acetoacetate. This compound's structure was confirmed through techniques like single-crystal X-ray diffraction and density functional theory calculations (Viveka et al., 2016).
Crystallographic Studies : Crystal structure and biological evaluation of derivatives of 3-Ethyl-1H-pyrazol-5(4H)-one, such as novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol, have been conducted. These studies include spectroscopic characterization and X-ray crystal diffraction analysis (Zheng et al., 2010).
Coordination Polymers and Chemical Properties
Coordination Polymers : Research has been conducted on the structural diversity of d10 metal coordination polymers constructed from derivatives of 3-Ethyl-1H-pyrazol-5(4H)-one. These studies have implications in understanding the molecular geometry and electronic structure-properties of these molecules (Cheng et al., 2017).
Chemical Analysis and Properties : Detailed analysis of compounds like ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a derivative of 3-Ethyl-1H-pyrazol-5(4H)-one, has been performed. This includes synthesis, characterization, antioxidant properties, and DFT calculations, providing insights into the chemical properties and potential applications of these compounds (Naveen et al., 2021).
Biological Evaluations
Antimicrobial Activity : Studies have shown the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines from derivatives of 3-Ethyl-1H-pyrazol-5(4H)-one. These compounds have been evaluated for their potential as fluorescence probes in biological imaging and for significant antibacterial and antifungal activities (Banoji et al., 2022).
- 1H-pyrazol-5(4H)-one, like 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, exhibit the potential to suppress lung cancer cell growth through mechanisms such as cell cycle arrest and autophagy (Zheng et al., 2010).
Miscellaneous Applications
Chemical Reactions and Processes : The molecule has been used in various chemical reactions and synthesis processes, demonstrating its versatility in organic chemistry. For example, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines to give mixtures of regioisomeric 3- and 5-substituted pyrazoles highlights its utility in creating diverse chemical structures (Mikhed’kina et al., 2009).
Solid State Chemistry and Spectroscopy : The compound's use in solid-state chemistry and spectroscopy has been explored. For instance, studies on the structure of a non-symmetric disordered tetramer of 3(5)-ethyl-5(3)-phenyl-1H-pyrazole elucidate its dynamic and static properties, contributing to the understanding of molecular interactions in solid states (Claramunt et al., 2006).
Safety and Hazards
properties
IUPAC Name |
3-ethyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-4-3-5(8)7-6-4/h2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZOUSZEPXLSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564043 | |
| Record name | 5-Ethyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1H-pyrazol-5(4H)-one | |
CAS RN |
35087-28-6 | |
| Record name | 5-Ethyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1340563.png)

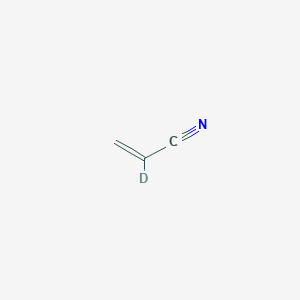
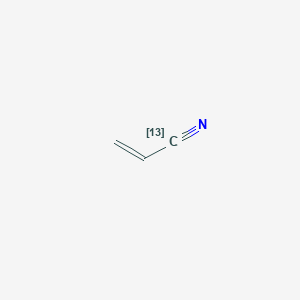
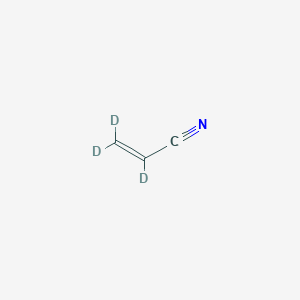
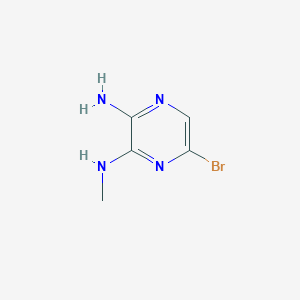


![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)
